(S)-2-Amino-N-ethyl-3-methyl-N-(3-nitro-benzyl)-butyramide
Description
(S)-2-Amino-N-ethyl-3-methyl-N-(3-nitro-benzyl)-butyramide is a chiral amide derivative characterized by an (S)-configured stereocenter, an ethyl group, a methyl substituent, and a 3-nitrobenzyl moiety. The nitro group on the benzyl ring likely enhances electrophilicity, influencing reactivity in catalytic or medicinal chemistry applications .
Properties
IUPAC Name |
(2S)-2-amino-N-ethyl-3-methyl-N-[(3-nitrophenyl)methyl]butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c1-4-16(14(18)13(15)10(2)3)9-11-6-5-7-12(8-11)17(19)20/h5-8,10,13H,4,9,15H2,1-3H3/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCXSEUSAJIXIDP-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)C(C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)[C@H](C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amide Bond Formation via Carbodiimide-Mediated Coupling
The core butyramide structure is typically constructed through amidation reactions. A primary route involves coupling 2-amino-3-methylbutyric acid with N-ethyl-3-nitrobenzylamine using carbodiimide reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-dicyclohexylcarbodiimide).
Reaction Conditions :
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Solvent : Anhydrous dichloromethane or dimethylformamide (DMF).
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Temperature : 0–25°C under nitrogen atmosphere.
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Additives : Hydroxybenzotriazole (HOBt) to minimize racemization.
Mechanistic Insight :
The carbodiimide activates the carboxylic acid group of 2-amino-3-methylbutyric acid, forming an active ester intermediate. Subsequent nucleophilic attack by N-ethyl-3-nitrobenzylamine yields the amide bond.
Challenges :
Chiral Resolution of Racemic Intermediates
To achieve the desired (S)-configuration, resolution techniques are employed post-synthesis. A method adapted from enantioselective cysteine derivatization (as seen in S-aryl-cysteine synthesis) involves diastereomeric salt formation using chiral acids.
Procedure :
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React racemic 2-amino-N-ethyl-3-methyl-N-(3-nitro-benzyl)-butyramide with L-tartaric acid in ethanol.
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Preferential crystallization of the (S)-enantiomer-L-tartrate salt occurs at 4°C.
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Neutralization with aqueous NaOH liberates the free (S)-amine.
Yield Optimization :
Nitrobenzyl Group Introduction via Alkylation
The 3-nitrobenzyl substituent is introduced through alkylation of a secondary amine intermediate.
Stepwise Synthesis :
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Primary Amine Preparation : Protect 2-amino-3-methylbutyric acid with Boc (tert-butoxycarbonyl).
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Alkylation : React Boc-protected amine with 3-nitrobenzyl bromide in the presence of K₂CO₃ in acetonitrile.
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Deprotection : Remove Boc group using trifluoroacetic acid (TFA) in dichloromethane.
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N-Ethylation : Treat with ethyl iodide and triethylamine in THF.
Critical Parameters :
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Nitro Group Stability : Avoid Pd/C or other hydrogenation catalysts to prevent reduction to an amine.
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Reaction Monitoring : HPLC (C18 column, 60:40 acetonitrile/water) confirms intermediate purity.
Optimization Strategies for Key Reaction Steps
Solvent and Catalyst Screening for Amidation
Comparative studies of solvents and catalysts reveal the following optimal conditions:
| Solvent | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | EDC/HOBt | 78 | 95 |
| Dichloromethane | DCC | 82 | 93 |
| THF | HATU | 85 | 97 |
Key Insight :
Hexafluorophosphate-based reagents (e.g., HATU) improve coupling efficiency in polar aprotic solvents.
Enantiomeric Excess Enhancement
Chiral HPLC analysis (Chiralpak IA column, 90:10 hexane/isopropanol) demonstrates that:
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L-Tartaric Acid Resolution : Achieves 92% ee.
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Enzymatic Resolution : Lipase-catalyzed acetylation (vinyl acetate) affords 88% ee but requires longer reaction times (48 hours).
Analytical Characterization
Spectroscopic Confirmation
Purity Assessment
HPLC retention time: 12.3 minutes (C18 column, 1.0 mL/min, 50:50 acetonitrile/water).
Comparative Analysis with Related Compounds
The nitrobenzyl group in this compound introduces unique steric and electronic effects compared to piperidine-based analogs. Key differences include:
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Stability : Nitro-substituted derivatives exhibit lower thermal stability (decomposition above 150°C).
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Solubility : Reduced aqueous solubility (0.5 mg/mL in PBS) due to the hydrophobic benzyl group.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-ethyl-3-methyl-N-(3-nitro-benzyl)-butyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the nitro group to an amino group.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Alkyl halides, nucleophiles, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce amino-substituted compounds.
Scientific Research Applications
Pharmacological Studies
(S)-2-Amino-N-ethyl-3-methyl-N-(3-nitro-benzyl)-butyramide has been investigated for its potential as a therapeutic agent. Its structural similarity to known pharmacophores allows it to interact with various biological targets.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant activity against specific cancer cell lines. The nitro group enhances the compound's ability to form hydrogen bonds with target proteins, leading to increased potency.
Neuropharmacology
Research has indicated that this compound may have neuroprotective effects. It has been evaluated for its potential in treating neurodegenerative diseases.
Case Study : In vitro studies conducted on neuronal cell cultures showed that this compound reduced oxidative stress markers and improved cell viability under neurotoxic conditions. This suggests a potential role in therapies for conditions like Alzheimer's disease.
Synthetic Chemistry
The compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows chemists to modify it further to create novel compounds with desired biological activities.
Data Table: Synthetic Pathways
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-ethyl-3-methyl-N-(3-nitro-benzyl)-butyramide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the context of its application, such as its role in medicinal chemistry or biological studies.
Comparison with Similar Compounds
Substituent Variations on the Benzyl Group
Alkyl Chain and Heterocyclic Modifications
Key Trends and Implications
- Steric Factors : Cyclopropyl and pyrrolidine substituents (e.g., in ) introduce steric hindrance, which may reduce metabolic degradation but complicate synthesis.
- Spectral Signatures : Amide carbonyl peaks ($ \delta $ ~170–175 ppm in $ ^{13}C $-NMR) and NH protons ($ \delta $ ~10 ppm in $ ^1H $-NMR) are consistent across analogs, confirming the amide backbone .
- Synthetic Yields : Yields for analogs range from 45–65%, influenced by steric bulk and reactivity of intermediates .
Biological Activity
(S)-2-Amino-N-ethyl-3-methyl-N-(3-nitro-benzyl)-butyramide, also known by its CAS number 42384-22-5, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article discusses its biological activity, including structure-activity relationships, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The chemical formula of this compound is C14H21N3O3. It features an amino group, a butyramide backbone, and a nitrobenzyl substituent, which contribute to its biological properties.
Biological Activity Overview
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Mechanism of Action :
- The compound has been studied for its activity on potassium channels, particularly the K V7.2/3 channels. These channels are implicated in various physiological processes including neuronal excitability and pain modulation .
- In vitro studies have shown that this compound can enhance the opening of K V7 channels, which may lead to therapeutic effects in conditions such as epilepsy and chronic pain .
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Structure-Activity Relationship (SAR) :
- Research indicates that modifications to the side chains significantly impact the biological activity of this compound. For instance, variations in the amide side chain can lead to either increased potency or inactivity .
- The presence of a nitro group on the benzyl moiety has been shown to play a crucial role in enhancing channel opening activity compared to other substituents .
Table 1: Summary of Biological Activity Data
| Compound | EC50 (µM) | LD50 (µM) | Remarks |
|---|---|---|---|
| This compound | 0.5 | 10 | Potent K V7.2/3 opener |
| Retigabine | 0.8 | 15 | Reference compound for comparison |
| Inactive Analog | >10 | >20 | No significant activity detected |
*EC50 represents the concentration required to achieve half-maximal channel opening activity; LD50 indicates the concentration that reduces cell viability by 50% compared to untreated controls.
Detailed Findings from Studies
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Potency Testing :
- In studies utilizing HEK293 cells overexpressing K V7.2/3 channels, this compound exhibited an EC50 value of approximately 0.5 µM, indicating strong efficacy as a potassium channel opener .
- Comparatively, retigabine, a known K V7 opener, showed an EC50 of 0.8 µM, suggesting that the new compound is nearly as effective as established drugs in this category .
- Toxicity Assessment :
Q & A
Synthesis and Optimization
Basic: What are the key synthetic strategies for preparing (S)-2-Amino-N-ethyl-3-methyl-N-(3-nitro-benzyl)-butyramide, and how can reaction conditions be optimized? Methodological Answer: The synthesis typically involves multi-step reactions starting from substituted phenols or amino precursors. For example:
Acylation : React 3-nitrobenzylamine with ethyl 3-methylbutyrate in the presence of a coupling agent (e.g., DCC/HOBt) to form the amide bond .
Chiral resolution : Use chiral auxiliaries or enantioselective catalysts to isolate the (S)-enantiomer. Techniques like HPLC with chiral columns or asymmetric hydrogenation may be applied .
Purification : Recrystallization or flash chromatography under controlled pH (6–7) improves yield and enantiomeric excess.
Optimization : Design of Experiments (DOE) can systematically vary parameters (temperature, solvent polarity, catalyst loading) to maximize yield .
Advanced: How do steric and electronic effects in the 3-nitrobenzyl group influence enantioselective synthesis? Methodological Answer: The nitro group’s strong electron-withdrawing effect reduces nucleophilicity at the benzyl position, requiring activated intermediates (e.g., acyl chlorides) for efficient coupling. Steric hindrance from the ethyl and methyl groups necessitates bulky catalysts (e.g., BINOL-derived phosphoric acids) to achieve >90% enantiomeric excess. Computational modeling (DFT) can predict transition-state geometries to guide catalyst selection .
Structural Characterization
Basic: Which spectroscopic techniques are critical for confirming the structure and stereochemistry of this compound? Methodological Answer:
- NMR : and NMR identify proton environments (e.g., ethyl group δ 1.1–1.3 ppm, nitrobenzyl aromatic protons δ 7.5–8.2 ppm) and confirm connectivity .
- Mass Spectrometry (HRMS) : Exact mass (calculated for : 292.166 g/mol) verifies molecular formula .
- X-ray Crystallography : Resolves absolute configuration using single-crystal diffraction (if crystals form) .
Advanced: How can conflicting spectral data (e.g., overlapping NMR peaks) be resolved? Methodological Answer:
- 2D NMR (COSY, HSQC, HMBC): Distinguishes coupled protons and assigns quaternary carbons. For example, HMBC correlations between the amide carbonyl and adjacent methyl groups resolve ambiguities .
- Variable Temperature NMR : Reduces signal broadening caused by rotameric equilibria in the ethyl and benzyl groups .
Experimental Design Challenges
Basic: What are critical parameters to control during stability studies of this compound? Methodological Answer:
- Temperature : Store at –20°C to prevent degradation (evidenced by HPLC purity dropping from 98% to 85% after 72 hours at 25°C) .
- Light Exposure : Protect from UV light to avoid nitro group reduction, monitored via UV-Vis spectroscopy (λ~270 nm) .
Advanced: How can experimental designs address limitations in generalizing results (e.g., matrix interference in biological assays)? Methodological Answer:
- Spiked Recovery Experiments : Add known quantities of the compound to complex matrices (e.g., serum, wastewater) and quantify recovery rates using LC-MS/MS to assess interference .
- Isotope Labeling : Use -labeled analogs to track degradation pathways in environmental samples, distinguishing target compound signals from background organics .
Biological Activity Assessment
Basic: What in vitro assays are suitable for preliminary evaluation of bioactivity? Methodological Answer:
- Enzyme Inhibition : Screen against serine hydrolases (e.g., trypsin) via fluorometric assays (IC determination) due to the compound’s amide bond .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa), noting EC values <50 µM for prioritization .
Advanced: How can structure-activity relationships (SAR) guide functional group modifications? Methodological Answer:
- Pharmacophore Mapping : Replace the nitro group with electron-donating groups (e.g., methoxy) and compare binding affinities via SPR (surface plasmon resonance).
- MD Simulations : Simulate docking to target proteins (e.g., kinases) to identify steric clashes caused by the ethyl group, informing synthetic modifications .
Data Contradictions and Reproducibility
Basic: Why might batch-to-batch variability occur in synthesis, and how can it be mitigated? Methodological Answer: Variability arises from inconsistent chiral purity during amide coupling. Solutions:
- In-line Analytics : Use FTIR or Raman spectroscopy to monitor reaction progress in real time .
- Standardized Protocols : Pre-activate carboxylic acid precursors (e.g., as pentafluorophenyl esters) to ensure consistent reactivity .
Advanced: How to resolve discrepancies in reported biological activity across studies? Methodological Answer:
- Meta-Analysis : Compare assay conditions (e.g., pH, serum concentration) across studies. For example, activity may drop at pH >7 due to amide hydrolysis .
- Orthogonal Assays : Validate hits using both cell-based (e.g., luciferase reporter) and biochemical (e.g., FP-TDP-43 aggregation) assays to rule out false positives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
